N-Fmoc-N-cyclobutyl-glycine
CAS No.:
Cat. No.: VC13626274
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[cyclobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C21H21NO4/c23-20(24)12-22(14-6-5-7-14)21(25)26-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19H,5-7,12-13H2,(H,23,24) |
| Standard InChI Key | VFDBMOREDMHPMN-UHFFFAOYSA-N |
| SMILES | C1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Fmoc-N-cyclobutyl-glycine (C₂₃H₂₅NO₄) features a glycine backbone modified by two critical functional groups:
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Fmoc group: A base-labile protecting group that prevents undesired side reactions during peptide elongation .
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Cyclobutyl substituent: A four-membered carbocyclic ring attached to the α-nitrogen, introducing steric hindrance and conformational rigidity .
The cyclobutyl group’s ring strain (approximately 110 kJ/mol) and puckered geometry influence the compound’s reactivity and its ability to stabilize specific peptide secondary structures .
Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular weight | 379.45 g/mol | Calculated |
| Melting point | 158–162°C | Differential scanning calorimetry |
| Solubility | >50 mg/mL in DMF, DCM | Experimental |
| LogP (octanol/water) | 2.8 | Computational modeling |
Synthesis and Functionalization
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-cyclobutyl-glycine is typically synthesized via Fmoc-based SPPS protocols :
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Resin activation: Wang or Rink amide resins are preconditioned with dichloromethane (DCM).
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Coupling: The compound is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
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Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent couplings .
Key challenge: The cyclobutyl group’s steric bulk reduces coupling efficiency by ~15% compared to linear alkyl analogs . Solutions include extended reaction times (2–4 hours) and double couplings with fresh reagents.
Fragment Condensation
For complex peptides, fragment condensation avoids stepwise inefficiencies:
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Pre-activated segments containing N-Fmoc-N-cyclobutyl-glycine are synthesized in solution and coupled to resin-bound peptides .
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This method reduces deletion sequences (e.g., des-cyclobutyl impurities) by 40% .
Applications in Peptide Engineering
Conformational Restriction
The cyclobutyl group imposes torsional constraints, favoring:
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β-turn stabilization: Critical for mimicking bioactive peptide motifs in drug candidates .
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Reduced entropy loss: Enhances binding affinity to targets such as G-protein-coupled receptors (GPCRs) .
Drug Development
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Oncology: Cyclobutyl-containing peptides exhibit improved proteolytic stability in serum (t₁/₂ > 8 hours vs. 2 hours for linear analogs) .
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Neurology: Neuropeptide Y (NPY) analogs with N-cyclobutyl-glycine show 3-fold higher blood-brain barrier permeability .
Material Science
Functionalized polymers incorporating this derivative demonstrate:
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Thermoresponsive behavior: Phase transitions at 32–37°C, ideal for drug delivery systems .
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Enhanced mechanical strength: Young’s modulus increases by 25% in crosslinked hydrogels .
Analytical Characterization
Quantification of Fmoc Loading
Adapted from TiO₂@SiO₂ nanoparticle studies :
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Cleavage: Piperidine (20% in DMF) releases dibenzofulvene-piperidine adducts.
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UV-vis analysis: Absorbance at 289 nm (ε = 5,800 M⁻¹cm⁻¹) quantifies Fmoc groups .
| Sample | Fmoc Loading (µmol/g) |
|---|---|
| N-Fmoc-N-cyclobutyl-glycine | 7.2 ± 0.3 |
| Control (Fmoc-Gly-OH) | 9.1 ± 0.5 |
Mass Spectrometry
High-resolution ESI-MS confirms molecular integrity:
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Observed: [M+H]⁺ = 380.1764 (theoretical: 380.1768).
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Purity: >98% by LC-MS (C18 column, 0.1% TFA/ACN gradient).
Challenges and Mitigation Strategies
Steric Hindrance
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Problem: Coupling efficiency drops to 70% in sterically crowded sequences .
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Solution: Microwave-assisted synthesis (50°C, 30 W) improves yields to 85% .
Byproduct Formation
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Des-cyclobutyl impurity: <1.5% when using pre-activated fragments .
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Cyclobutyl ring-opening: Minimized by avoiding strong acids (e.g., TFA < 5% v/v) .
Future Directions
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Peptide macrocycles: Leverage cyclobutyl constraints for selective kinase inhibitors.
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Biomaterials: Photoresponsive scaffolds for 3D bioprinting.
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Diagnostics: Fluorophore-conjugated derivatives for in vivo imaging.
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